Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with a chloro and methyl group, and a piperazine ring substituted with a tert-butyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out in solvents like ethanol, methanol, or water, depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis reactions produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach its targets. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate is unique due to the presence of the triazine ring with specific chloro and methyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H20ClN5O2 |
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Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-9-15-10(14)17-11(16-9)18-5-7-19(8-6-18)12(20)21-13(2,3)4/h5-8H2,1-4H3 |
InChI Key |
XIOIVQWOKHAYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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